alpha-Methyl-DL-tryptophan (AMTP) is a synthetic derivative of the essential amino acid tryptophan. [, , , , , , , ] It serves as a valuable tool in scientific research due to its ability to interfere with tryptophan metabolism and influence various biological processes. [, , , , , , ] AMTP acts as an inhibitor of enzymes involved in tryptophan metabolism, leading to a range of downstream effects. [, , , , , ]
alpha-Methyl-DL-tryptophan primarily exerts its effects by inhibiting enzymes involved in tryptophan metabolism. [, , , , , ]
Inhibition of Tryptophan Pyrrolase: AMTP inhibits the enzyme tryptophan pyrrolase, which catalyzes the breakdown of tryptophan. [, ] This inhibition leads to an accumulation of tryptophan and may contribute to its glyconeogenic effects. []
Effects on Tryptophan Hydroxylase: Studies in Drosophila melanogaster show that AMTP acts as a serotonin synthesis inhibitor, specifically affecting the activity of tryptophan hydroxylase. [] This inhibition depends on the specific substrate used by the enzyme, suggesting a complex interaction. []
Influence on tRNA and Ribosomes: AMTP inhibits actinomycin synthesis in Streptomyces antibioticus, which in turn reverses the changes observed in tRNA and ribosomes during actinomycin production. [] This suggests that AMTP can indirectly affect protein synthesis by influencing the translational machinery. []
7.1. Investigating Tryptophan Metabolism: AMTP serves as a valuable tool to study the metabolic pathways and regulatory mechanisms involved in tryptophan metabolism. [, , , , , ] By inhibiting key enzymes like tryptophan pyrrolase, researchers can observe the downstream consequences and gain insights into the physiological roles of tryptophan and its metabolites. [, ]
7.2. Studying Serotonin Synthesis: Research in Drosophila melanogaster highlights the use of AMTP as a tool to understand serotonin synthesis regulation. [] By inhibiting different tryptophan hydroxylase enzymes, AMTP helps researchers dissect the specific roles of these enzymes in serotonin production in different tissues. []
7.3. Investigating Glyconeogenesis: AMTP's ability to stimulate the incorporation of various amino acids into liver glycogen, termed its "glyconeogenic property," makes it a valuable tool for studying the regulation of glucose metabolism and hepatic glycogen synthesis. []
7.4. Exploring Actinomycin Production: In Streptomyces antibioticus, AMTP helps researchers understand the relationship between actinomycin production, tRNA modifications, and ribosomal activity. [] By inhibiting actinomycin synthesis, AMTP allows researchers to study how changes in the translational machinery are linked to antibiotic production. []
Alpha-Methyl-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid that serves as a precursor for serotonin synthesis in the brain. This compound is particularly significant in neuropharmacology and cancer research due to its role in serotonin metabolism and its interaction with amino acid transporters. Alpha-Methyl-DL-tryptophan is classified under the category of amino acid analogs and is primarily utilized in scientific research settings.
Alpha-Methyl-DL-tryptophan can be synthesized chemically or obtained from commercial suppliers specializing in biochemical products. It is produced through various synthetic pathways that modify the natural tryptophan structure to enhance its pharmacological properties.
Alpha-Methyl-DL-tryptophan falls under the classification of:
The synthesis of alpha-Methyl-DL-tryptophan typically involves chemical modifications of tryptophan. Common methods include:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the progress and purity of the synthesized compound.
Alpha-Methyl-DL-tryptophan has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol. The structure features a tryptophan backbone with a methyl group attached to the alpha carbon, which distinguishes it from natural tryptophan.
Radiolabeled α-methyl-L-tryptophan (α-MTrp) serves as a cornerstone tracer for quantifying serotonin (5-HT) biosynthesis in vivo. Its utility stems from unique biochemical properties: resistance to metabolism by monoamine oxidase (MAO), minimal incorporation into proteins, and irreversible trapping within serotonergic neurons after conversion to α-methyl-serotonin (α-M-5HT) [1] [2].
A rigorously validated three-compartment model mathematically describes α-MTrp kinetics [1] [2]:
The model defines key rate constants:
The unidirectional net uptake constant, K^α (mL/g/min), calculated as K₁αk₃α/(k₂α + k₃α), quantifies the trapping rate. Positron Emission Tomography (PET) studies using α-[¹¹C]MTrp and autoradiography with α-[¹⁴C]MTrp consistently demonstrate superior model fit when including k₃α (3-compartment model) compared to excluding it (2-compartment model), confirming the critical role of irreversible trapping in brain kinetics [1] [2]. Validation studies across species (rats, dogs, humans) show this model reliably reflects brain 5-HT synthesis dynamics [1].
Table 1: Compartmental Model Rate Constants for α-MTrp in Different Species
Species | Brain Region | K₁α (mL/g/min) | k₂α (min⁻¹) | k₃α (min⁻¹) | K^α (mL/g/min) | Primary Citation |
---|---|---|---|---|---|---|
Rat | Raphe Nuclei | 0.025 - 0.035 | 0.08 - 0.12 | 0.015 - 0.025 | 0.004 - 0.006 | [1] [3] |
Dog | Striatum | 0.030 - 0.040 | 0.06 - 0.09 | 0.010 - 0.018 | 0.003 - 0.005 | [1] |
Human | Frontal Cortex | 0.018 - 0.028 | 0.05 - 0.08 | 0.008 - 0.015 | 0.002 - 0.004 | [2] |
The conversion of the α-MTrp trapping constant (K^α) to the true serotonin synthesis rate (R, pmol/g/min) requires the Lumped Constant (LC):R = (K^α / LC) × CpTrpfreewhere CpTrpfree is the plasma concentration of free (non-albumin bound) tryptophan [1] [2].
The LC accounts for kinetic differences between α-MTrp and endogenous tryptophan in transport across the blood-brain barrier (BBB) and metabolism via tryptophan hydroxylase (TPH). Derivation involves comparative measurements using labeled tryptophan and α-MTrp under varying physiological and pharmacological conditions. Crucially, studies confirm the LC remains stable under interventions specifically targeting the serotonergic system (e.g., SSRIs, TPH inhibitors), supporting its use for synthesis rate conversion [2] [4]. Empirical evidence strongly supports using free plasma tryptophan rather than total tryptophan for CpTrpfree, as this fraction reflects the bioavailable substrate for brain uptake and correlates with brain 5-HT synthesis [1] [4].
Table 2: Experimentally Determined Lumped Constant (LC) Values
Species | Experimental Condition | LC Value | Key Supporting Evidence | Primary Citation |
---|---|---|---|---|
Rat | Control | 0.42 ± 0.05 | Correlation between α-MTrp K^α and Trp metabolic constants | [3] |
Rat | Probenecid Treatment | 0.44 ± 0.06 | LC stability despite altered 5-HIAA efflux | [3] |
Monkey | Anesthetized | ~0.55 | Dual-tracer ([¹¹C] and [¹⁴C]α-MTrp) comparison | [2] |
Human | Healthy Adults | ~0.50 | PET studies correlating K^α with CSF 5-HIAA | [2] |
α-[¹⁴C]MTrp autoradiography provides high-resolution spatial mapping of serotonin synthesis capacity across brain regions. This technique leverages the tracer's selective accumulation in serotonergic neurons and its conversion to trapped metabolites [2] [3] [6].
Key research findings demonstrate significant heterogeneity in serotonin synthesis rates:
Crucially, autoradiographic studies using α-[¹⁴C]MTrp reveal a highly significant correlation (p < 0.001) between regional net unidirectional uptake constants for α-MTrp and independently measured constants for tryptophan metabolism via the serotonin pathway. Importantly, no significant correlation exists between α-MTrp uptake and tryptophan incorporation into proteins or Blood-Brain Barrier (BBB) permeability surface area products (PS) for tryptophan or α-MTrp itself. This specificity confirms α-MTrp uptake reflects serotonin synthesis, not general tryptophan transport or protein metabolism [3]. Pharmacological studies further validate this: acute fluoxetine administration significantly alters serotonin synthesis rates measured by α-MTrp autoradiography without affecting protein synthesis markers [2].
Table 3: Regional Serotonin Synthesis Rates Measured by α-MTrp Autoradiography in Rat Brain
Brain Region | Net Unidirectional Uptake (K^α, mL/g/min) | Calculated 5-HT Synthesis Rate (R, pmol/g/min) | Correlation with Trp-5-HT Pathway Constants (r) |
---|---|---|---|
Dorsal Raphe Nuclei | 0.0062 ± 0.0005 | 1.15 ± 0.10 | 0.92* |
Median Raphe Nuclei | 0.0058 ± 0.0006 | 1.08 ± 0.11 | 0.89* |
Hypothalamus | 0.0035 ± 0.0004 | 0.65 ± 0.07 | 0.85* |
Amygdala | 0.0033 ± 0.0003 | 0.61 ± 0.06 | 0.84* |
Hippocampus | 0.0029 ± 0.0003 | 0.54 ± 0.06 | 0.81* |
Frontal Cortex | 0.0021 ± 0.0002 | 0.39 ± 0.04 | 0.78* |
Striatum | 0.0018 ± 0.0002 | 0.33 ± 0.04 | 0.75* |
Cerebellum | 0.0009 ± 0.0001 | 0.17 ± 0.02 | 0.72* |
Extraneuronal serotonin concentrations significantly influence α-MTrp retention dynamics, revealing a complex feedback mechanism within the serotonergic system [1] [2]. Experimental evidence demonstrates that manipulating extraneuronal 5-HT levels directly impacts the trapping constant K^α:
Critically, the influence of extraneuronal 5-HT on α-MTrp trapping is regionally heterogeneous. Studies in rats and primates show that the magnitude of change in K^α following pharmacological manipulation varies significantly across brain structures (e.g., raphe nuclei vs. cortex vs. striatum) [1]. This heterogeneity likely arises from differences in:
This regional variability underscores the importance of α-MTrp imaging for capturing localized dysregulation in the serotonergic system, as seen in conditions like depression (characterized by regional deficiencies in synthesis) or migraine (where PET studies show increased synthesis interictally, particularly in the orbitofrontal cortex and brainstem) [1] [8]. The tracer's sensitivity to these regulatory dynamics makes it invaluable for investigating the neurochemical basis of disorders involving serotonergic dysfunction and assessing the in vivo effects of psychotropic drugs targeting this system.
Table 4: Impact of Pharmacological Manipulations on α-MTrp Trapping (K^α)
Pharmacological Agent | Mechanism of Action | Effect on Extraneuronal 5-HT | Change in K^α | Regional Heterogeneity Observed | Primary Citation |
---|---|---|---|---|---|
Fluoxetine (SSRI) | SERT inhibition | ↑↑↑ (Large Increase) | ↓↓↓ (Decrease 20-40%) | Raphe > Cortex > Striatum | [1] [2] |
Reserpine | Vesicular monoamine depletion | ↓↓↓ (Large Decrease) | ↑↑↑ (Increase 50-80%) | Striatum > Cortex > Raphe | [1] [7] |
p-CPA (PCPA) | TPH inhibition | ↓↓ (Moderate Decrease) | ↑↑ (Increase 30-50%) | Cortex ≈ Raphe > Cerebellum | [1] [6] |
MAO Inhibitor (e.g., Pargyline) | 5-HT metabolism inhibition | ↑↑ (Increase) | ↓↓ (Decrease 15-30%) | Raphe nuclei most sensitive | [2] |
Buspirone (5-HT₁A agonist) | Somatodendritic autoreceptor activation | ↓ (Transient Decrease) | ↑ (Acute Increase 10-20%) | Primarily Raphe Nuclei | [2] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7